molecular formula C14H12F2N4O B2754496 N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097917-40-1

N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine

Cat. No. B2754496
CAS RN: 2097917-40-1
M. Wt: 290.274
InChI Key: QEGDCSZBYAMNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine” are not available in the search results, similar compounds have been synthesized through various methods. For instance, new heterocyclic amino acid derivatives containing azetidine rings have been synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates .

Scientific Research Applications

Anti-Tubercular Agents

The compound has been investigated for its potential as an anti-tubercular agent. Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This suggests that the compound and its derivatives could be valuable in the development of new treatments for tuberculosis, especially in cases where resistance to first-line drugs is encountered.

Crystallography and Structural Analysis

In the field of crystallography, the compound serves as a basis for studying the crystal structure of related organic molecules. The detailed analysis of crystal structures can provide insights into the molecular interactions and stability of potential pharmaceuticals . Understanding these interactions is crucial for the design of drugs with optimal efficacy and minimal side effects.

Design of Chitin Synthesis Inhibitors

The structural motif of the compound is utilized in the design of chitin synthesis inhibitors. These inhibitors are important in the development of pesticides and fungicides, as they can disrupt the growth and survival of certain pests by targeting the synthesis of chitin, a vital component of their exoskeletons .

Corrosion Inhibition

Research into urea compounds, which share a similar structural framework with the compound , has shown applications in corrosion inhibition. This is particularly relevant for the protection of pipeline steel in the oil industry, where preventing corrosion can significantly reduce maintenance costs and prolong the lifespan of the infrastructure .

Sterilization in Oil Field Production

The compound’s derivatives are explored for their use in sterilization processes within oil field production. Effective sterilization can prevent the growth of harmful bacteria that may cause biofouling, thus ensuring the smooth operation of oil extraction and processing .

Non-Toxicity to Human Cells

An important aspect of the research on this compound is its non-toxicity to human cells. Studies have shown that the most active compounds derived from it do not exhibit cytotoxicity to HEK-293 (human embryonic kidney) cells, making them promising candidates for further pharmaceutical development .

properties

IUPAC Name

(3,4-difluorophenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4O/c15-11-4-3-9(6-12(11)16)14(21)20-7-10(8-20)18-13-2-1-5-17-19-13/h1-6,10H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGDCSZBYAMNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.